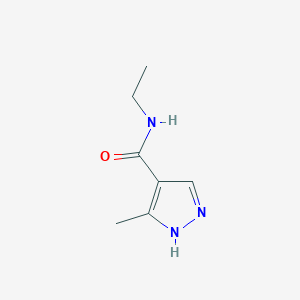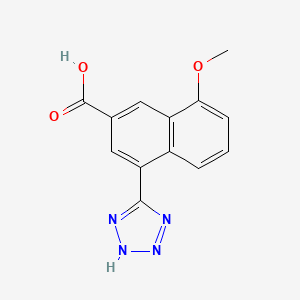
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline
Vue d'ensemble
Description
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline is a synthetic organic compound that features a methyloxy group, a methylsulfonyl group, and a piperazinyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Introduction of the methyloxy group via nucleophilic substitution on a suitable precursor.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride.
Piperazine Introduction: Coupling of the piperazine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyloxy or piperazinyl groups.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methyloxy and methylsulfonyl groups could play roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methyloxy)-4-[4-(methylthio)-1-piperazinyl]aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(Methyloxy)-4-[4-(methylamino)-1-piperazinyl]aniline: Similar structure but with a methylamino group.
Uniqueness
The presence of the methylsulfonyl group in 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline may confer unique chemical properties, such as increased polarity and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C12H19N3O3S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3O3S/c1-18-12-9-10(3-4-11(12)13)14-5-7-15(8-6-14)19(2,16)17/h3-4,9H,5-8,13H2,1-2H3 |
Clé InChI |
ZEYQDLGKVRNAJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-](/img/structure/B8756095.png)
![4-methoxy-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine](/img/structure/B8756101.png)



![2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8756130.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile](/img/structure/B8756138.png)
![2-(Methylthio)-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8756142.png)
